molecular formula C16H30N2O4 B1520638 Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate CAS No. 1396966-89-4

Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate

Cat. No. B1520638
M. Wt: 314.42 g/mol
InChI Key: ZAHCOLUHCNSWJD-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1396966-89-4 . It has a molecular weight of 314.43 g/mol . The IUPAC name for this compound is tert-butyl 4-{[1-(methoxycarbonyl)-2-methylpropyl]amino}-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H30N2O4/c1-11(2)13(14(19)21-6)17-12-7-9-18(10-8-12)15(20)22-16(3,4)5/h11-13,17H,7-10H2,1-6H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Key Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is instrumental in the production of Vandetanib intermediates through a multi-step synthesis process involving acylation, sulfonation, and substitution reactions. The synthetic route and method optimization have been thoroughly studied, highlighting its significance in medicinal chemistry (Min Wang et al., 2015).

Enantiopure Derivatives

Research into enantiopure derivatives of piperidine and related structures is another application. These compounds are crucial for creating substances with specific optical activities, which is vital in drug synthesis and development. For example, methods for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor have been developed, showcasing the compound's versatility in organic synthesis (J. Marin et al., 2004).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques also utilize this compound for creating structurally complex and biologically active molecules. For example, its use in the synthesis of quinazolone derivatives through chemical reactions like methylation and cyclization demonstrates its adaptability in organic chemistry, providing valuable insights into the development of new synthetic methodologies (S. Xiao-kai, 2013).

Intermediate for Anticancer Drugs

Additionally, this compound acts as an important intermediate in the synthesis of small molecule anticancer drugs. A specific method involves nucleophilic substitution, oxidation, halogenation, and elimination reactions to create compounds with potential anticancer activity. Such research underlines the compound's role in the development of new therapeutic agents (Binliang Zhang et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

As for the future directions, it’s hard to predict without specific context. The compound could potentially be used in various fields, such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-11(2)13(14(19)21-6)17-12-7-9-18(10-8-12)15(20)22-16(3,4)5/h11-13,17H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHCOLUHCNSWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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